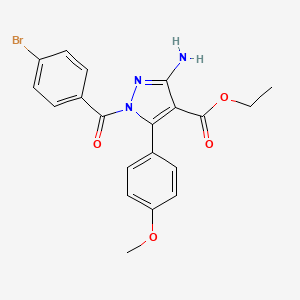
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone, also known as AEMP, is a pyrimidinone derivative that has been extensively studied for its potential applications in scientific research. AEMP is a small molecule that has been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone may exert its biological effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammatory and immune responses. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and protect against oxidative stress. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has also been shown to inhibit the growth of various cancer cell lines. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone can be used to study the NF-κB and Nrf2/ARE signaling pathways. However, there are also some limitations to using 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone in lab experiments. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has a relatively short half-life and may require frequent dosing. In addition, the exact mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone. One potential direction is to further explore the mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone. Understanding the exact molecular targets of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could lead to the development of more potent and selective analogs. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone in vivo. This could help to optimize dosing regimens and identify potential drug interactions. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could be studied in combination with other drugs to determine if it has synergistic effects. Finally, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could be studied in animal models of various diseases to determine its potential therapeutic applications.
合成法
The synthesis of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone involves the reaction of ethyl cyanoacetate with aniline and 2,4-pentanedione in the presence of a base. The reaction yields 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone as a yellow crystalline solid with a melting point of 202-204°C.
科学的研究の応用
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
2-anilino-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-11-9(2)14-13(16-12(11)17)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZCWLIMGLKKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-6-methyl-2-(phenylamino)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)

![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![5-[2-(difluoromethoxy)phenyl]-1-methyl-3-pyridin-3-yl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121498.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)